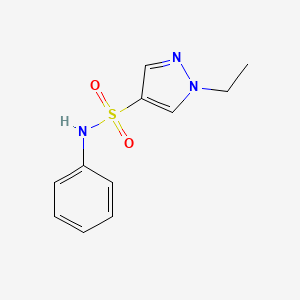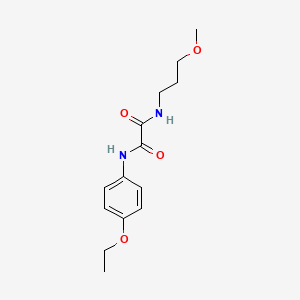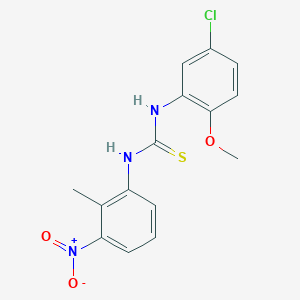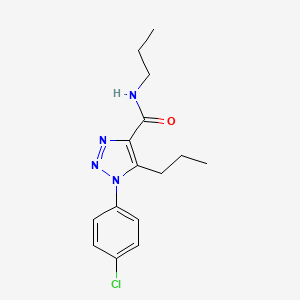
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Overview
Description
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide, also known as EPZ-5676, is a small molecule inhibitor that targets the histone methyltransferase DOT1L. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification that is associated with transcriptional activation. The inhibition of DOT1L by EPZ-5676 has been shown to have therapeutic potential in the treatment of acute leukemia.
Mechanism of Action
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide works by inhibiting the activity of DOT1L, which is required for the methylation of H3K79. The methylation of H3K79 is associated with transcriptional activation, and the inhibition of DOT1L by 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide leads to the downregulation of genes that are required for the survival and proliferation of leukemia cells.
Biochemical and Physiological Effects
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been shown to induce apoptosis (programmed cell death) in leukemia cells and to inhibit their proliferation. In addition, 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been shown to induce the differentiation of leukemia cells, which is associated with a more favorable prognosis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide in lab experiments include its specificity for DOT1L and its ability to selectively target MLL-rearranged leukemia cells. However, the limitations of using 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide include its toxicity and the potential for off-target effects.
Future Directions
There are several future directions for research on 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of combination therapies that include 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide and other drugs that target different pathways in leukemia cells. Another area of interest is the identification of biomarkers that can be used to predict the response of leukemia cells to 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide. Finally, the development of 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of active research.
Scientific Research Applications
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical models of acute leukemia and has shown promising results. In a study published in the journal Nature in 2011, 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide was shown to selectively inhibit the growth of MLL-rearranged leukemia cells in vitro and in vivo. MLL-rearranged leukemia is a subtype of acute leukemia that is associated with poor prognosis and is often resistant to standard chemotherapy.
properties
IUPAC Name |
1-ethyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-2-14-9-11(8-12-14)17(15,16)13-10-6-4-3-5-7-10/h3-9,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBQKGJZXAZESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4702756.png)
![N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4702761.png)
![5-(2-thienyl)-2-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4702770.png)


![2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4702794.png)
![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4702797.png)
![N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4702807.png)
![2-[(2-chlorobenzyl)thio]-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702812.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4702839.png)

![4-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4702850.png)